Methyl 4-amino-1H-pyrazole-3-carboxylate
Description
Significance of Pyrazole (B372694) Scaffold in Organic Synthesis and Heterocyclic Chemistry
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. researchgate.net This structural motif is a cornerstone in heterocyclic chemistry and organic synthesis due to its unique chemical and physical properties. numberanalytics.comchim.it The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry, as its derivatives are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. numberanalytics.comnih.govnih.gov
The versatility of the pyrazole ring stems from several factors:
Structural Stability: The aromatic nature of the pyrazole ring imparts significant chemical stability.
Functionalization Potential: The ring can be readily substituted at various positions, allowing for the fine-tuning of its steric and electronic properties to optimize interactions with biological targets. chim.it
Hydrogen Bonding Capability: The nitrogen atoms in the ring can act as both hydrogen bond donors and acceptors, which is crucial for binding to enzymes and receptors in biological systems. mdpi.com
This adaptability has led to the incorporation of the pyrazole core into numerous commercially successful drugs, such as the anti-inflammatory agent Celecoxib and the erectile dysfunction drug Sildenafil. mdpi.com Beyond pharmaceuticals, pyrazole derivatives are integral to the development of agrochemicals like pesticides and herbicides, as well as advanced materials such as conducting polymers and luminescent compounds. researchgate.netnumberanalytics.comdntb.gov.ua
Overview of the Compound's Importance as a Precursor and Building Block
Methyl 4-amino-1H-pyrazole-3-carboxylate serves as a pivotal building block for the synthesis of a multitude of more complex, high-value compounds. chemscene.com Its importance lies in the strategic placement of its functional groups—the amino group at position 4 and the methyl carboxylate at position 3. These groups provide reactive sites for constructing larger molecular architectures through various organic reactions.
The compound is particularly valued as a precursor for synthesizing potent, biologically active molecules, most notably kinase inhibitors. nih.govnih.gov Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, especially cancer. nih.gov The aminopyrazole core of this compound is a well-established "hinge-binding" motif, meaning it can effectively anchor a larger molecule into the ATP-binding site of a target kinase, thereby inhibiting its function. nih.gov
Researchers utilize this compound as a starting scaffold, modifying its amino and carboxylate groups to create extensive libraries of derivative compounds. For instance, the amino group can be acylated or undergo coupling reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid and then converted to a wide range of amides. mdpi.commdpi.com This modular approach allows for systematic structural optimization to enhance potency and selectivity for specific kinase targets. mdpi.com A common synthetic strategy involves starting with 4-nitropyrazole-3-carboxylic acid, which is then coupled with an amine and subsequently reduced to generate the crucial 4-amino intermediate, highlighting the compound's role in the synthesis of potent kinase inhibitors for cancer therapeutics. mdpi.com
The following table details examples of kinase inhibitors whose synthesis is based on the aminopyrazole scaffold, demonstrating the significance of precursors like this compound.
| Compound ID | Target Kinase(s) | Inhibitory Potency (IC₅₀) |
| Compound 8t | FLT3 | 0.089 nM |
| CDK2 | 0.719 nM | |
| CDK4 | 0.770 nM | |
| FN-1501 | FLT3 | 2.33 nM |
| CDK2 | 1.02 nM | |
| CDK4 | 0.39 nM | |
| Afuresertib | Akt1 | 1.3 nM |
This data is derived from studies on derivatives synthesized from related aminopyrazole precursors and illustrates the potency achievable from this scaffold. nih.govmdpi.comsemanticscholar.org
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-amino-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-10-5(9)4-3(6)2-7-8-4/h2H,6H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWFTIKDUFKYJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
360056-45-7 | |
| Record name | Methyl 4-amino-1H-pyrazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Methyl 4 Amino 1h Pyrazole 3 Carboxylate and Its Analogues
Classical Approaches to 4-Aminopyrazole-3-carboxylates
The traditional synthesis of the 4-aminopyrazole-3-carboxylate core relies on well-established cyclocondensation and esterification reactions. These methods, while foundational, continue to be refined and utilized for their reliability and versatility.
Cyclocondensation Reactions
Cyclocondensation reactions are fundamental to the formation of the pyrazole (B372694) ring, involving the reaction of a binucleophilic hydrazine (B178648) with a 1,3-dielectrophilic species. This approach allows for the direct construction of the heterocyclic core with various substitution patterns.
The reaction of α,β-unsaturated carbonyl compounds with hydrazines represents a standard and widely employed method for the synthesis of pyrazolines, which can subsequently be oxidized to pyrazoles. beilstein-journals.orgresearchgate.net This method's versatility allows for the introduction of a wide array of substituents onto the pyrazole ring. The initial step typically involves a Michael addition of the hydrazine to the α,β-unsaturated system, followed by an intramolecular cyclization and dehydration to afford the pyrazoline. researchgate.net Subsequent oxidation, often occurring in the presence of air, yields the aromatic pyrazole ring. beilstein-journals.org
A variety of α,β-unsaturated carbonyl compounds can be utilized in this reaction, including enones, enals, and their derivatives. The choice of hydrazine, whether unsubstituted or substituted, provides a direct route to N-functionalized pyrazoles. researchgate.net
Table 1: Examples of Pyrazole Synthesis from α,β-Unsaturated Carbonyl Compounds and Hydrazines
| α,β-Unsaturated Carbonyl Compound | Hydrazine Derivative | Resulting Pyrazole | Reference |
| Chalcone | Phenylhydrazine | 1,3,5-Triphenyl-2-pyrazoline | researchgate.net |
| α,β-Unsaturated Aldehydes/Ketones | Hydrazine | 1,3,5-Trisubstituted 1H-pyrazoles | researchgate.net |
| Iodochromones | Hydrazine | 3,4-Substituted Pyrazoles | nih.gov |
The cyclocondensation of β-ketoesters, such as ethyl acetoacetate (B1235776), with substituted hydrazines is a classic and efficient method for the synthesis of pyrazolones, which are tautomers of hydroxypyrazoles and key precursors to aminopyrazoles. nih.gov This reaction proceeds through the initial formation of a hydrazone at the ketone carbonyl, followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the ester carbonyl, leading to cyclization and elimination of ethanol. researchgate.net
This methodology has been utilized in multicomponent reactions for the synthesis of more complex heterocyclic systems. For instance, the reaction of ethyl acetoacetate and hydrazine hydrate (B1144303) can form a pyrazole intermediate that further reacts in a Knoevenagel condensation. nih.gov
Table 2: Synthesis of Pyrazole Derivatives from Ethyl Acetoacetate
| Hydrazine Derivative | Reaction Conditions | Product | Reference |
| Phenylhydrazine | Acetic acid, reflux | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | researchgate.net |
| Hydrazine Hydrate | - | 3-Methyl-1H-pyrazol-5(4H)-one | nih.gov |
A powerful method for the regioselective synthesis of pyrazole-3-carboxylates involves the one-pot cyclization of hydrazone dianions with activated dicarbonyl compounds like diethyl oxalate (B1200264). researchgate.netnih.gov This approach offers a high degree of control over the substitution pattern of the resulting pyrazole ring. The hydrazone is first deprotonated with a strong base, such as butyllithium, to form a 1,4-dianion. researchgate.net This dianion then acts as a potent nucleophile, reacting with diethyl oxalate to afford the pyrazole-3-carboxylate directly after an intramolecular cyclization and elimination sequence. nih.govresearchgate.net
This strategy has proven effective for the synthesis of a variety of pyrazole-3-carboxylates and pyrazole-1,5-dicarboxylates. researchgate.net The choice of the starting ketone or aldehyde from which the hydrazone is derived, as well as the substituted hydrazine, allows for considerable molecular diversity in the final products.
Table 3: Synthesis of Pyrazole-3-carboxylates via Hydrazone Dianions
| Hydrazone Source | Dicarbonyl Compound | Product | Reference |
| Acetophenone N-ethoxycarbonylhydrazone | Diethyl Oxalate | Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | researchgate.net |
| Various Hydrazones | Diethyl Oxalate | Pyrazole-3-carboxylates | nih.gov |
The condensation of 1,3-dicarbonyl compounds with hydrazines, famously known as the Knorr pyrazole synthesis, is one of the most fundamental and widely used methods for constructing the pyrazole ring. beilstein-journals.orgnih.gov This reaction is highly efficient and proceeds by the initial formation of a mono-hydrazone at one of the carbonyl groups, followed by intramolecular cyclization via nucleophilic attack of the terminal nitrogen of the hydrazine onto the second carbonyl group, and subsequent dehydration to yield the aromatic pyrazole. nih.gov
The versatility of this method is enhanced by the ability to generate the 1,3-diketones in situ from readily available starting materials such as ketones and acid chlorides. organic-chemistry.org This one-pot approach streamlines the synthesis and avoids the isolation of the often-unstable dicarbonyl intermediate. organic-chemistry.org The reaction tolerates a wide range of functional groups, making it a powerful tool for the synthesis of complex pyrazole derivatives. beilstein-journals.org
Table 4: Examples of Pyrazole Synthesis from 1,3-Diketones
| 1,3-Diketone | Hydrazine Derivative | Product | Reference |
| Acetylacetone | Phenylhydrazine | 3,5-Dimethyl-1-phenyl-1H-pyrazole | nih.gov |
| In situ generated 1,3-diketones | Hydrazine | Polysubstituted pyrazoles | organic-chemistry.org |
Esterification Routes from Pyrazole Carboxylic Acids
The final step in the synthesis of methyl 4-amino-1H-pyrazole-3-carboxylate often involves the esterification of the corresponding carboxylic acid. Standard esterification procedures can be employed, although the specific conditions may need to be optimized depending on the substituents present on the pyrazole ring. researchgate.net
One common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. researchgate.net This is an equilibrium-driven process, and the reaction is typically heated to drive it towards the ester product.
Alternatively, pyrazole carboxylic acids can be converted to their more reactive acyl chloride derivatives by treatment with reagents like thionyl chloride or oxalyl chloride. researchgate.net The resulting pyrazole-3-carbonyl chloride can then be reacted with methanol to afford the desired methyl ester in high yield. This two-step process is often more efficient and avoids the equilibrium limitations of the Fischer esterification.
Reduction of Nitro-Pyrazole Precursors to the Amino Analogue
A well-established and fundamental method for the synthesis of 4-aminopyrazole derivatives is the chemical reduction of a corresponding 4-nitropyrazole precursor. This transformation is a crucial step for installing the amino group, a key functional handle for further molecular elaboration.
The synthesis of this compound can be achieved by the reduction of Methyl 4-nitro-1H-pyrazole-3-carboxylate. This precursor is typically prepared via the nitration of the parent pyrazole-3-carboxylate, followed by esterification. chemicalbook.com The subsequent reduction of the nitro group is commonly performed using catalytic hydrogenation. chim.itresearchgate.net In this process, the nitro-pyrazole compound is treated with hydrogen gas in the presence of a metal catalyst, most frequently palladium on carbon (Pd-C). researchgate.net This method is highly efficient and generally provides the desired 4-aminopyrazole in high yield, often quantitatively. chim.it The reaction proceeds under mild conditions, making it compatible with various functional groups that might be present on the pyrazole ring. chim.itresearchgate.net
| Precursor | Reagents & Conditions | Product | Yield | Reference |
| 4-Nitropyrazol-3-ones | Catalytic hydrogenation, Pd-C | 4-Aminopyrazol-3-ones | Not specified | researchgate.net |
| 4-Nitropyrazole | H₂, Pd/C, EtOH, r.t., 4h | 4-Aminopyrazole | 95% | chim.it |
Modern and Efficient Synthetic Strategies
In recent years, the focus of synthetic organic chemistry has shifted towards the development of more efficient, cost-effective, and environmentally friendly protocols. For the synthesis of this compound and its analogues, this has led to the adoption of modern strategies such as one-pot multicomponent reactions, microwave-assisted synthesis, and the application of green chemistry principles. These approaches aim to reduce the number of synthetic steps, minimize waste, and shorten reaction times.
Multicomponent reactions (MCRs), where three or more reactants are combined in a single reaction vessel to form a product that incorporates portions of all starting materials, represent a highly efficient synthetic strategy. nih.govbeilstein-journals.org These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple precursors. nih.gov
A powerful one-pot strategy for synthesizing 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylates involves a sequence combining a sterically hindered Claisen condensation with the Knorr pyrazole synthesis. organic-chemistry.orgresearchgate.net This method avoids the need to prepare and isolate labile β-ketoester intermediates, which are often required in traditional Knorr reactions. organic-chemistry.org
In this approach, an alkylphenone is first reacted with diethyl oxalate in the presence of a base, such as lithium tert-butoxide or a combination of sodium methoxide (B1231860) and lithium chloride (MeONa/LiCl), to generate a 4-aryl-2,4-diketoester intermediate in situ. organic-chemistry.orgresearchgate.net Without isolation, this intermediate is then treated with an arylhydrazine, which undergoes a cyclocondensation reaction (the Knorr reaction) to yield the desired pyrazole-3-carboxylate with excellent regioselectivity. researchgate.netnih.gov The use of LiCl has been shown to stabilize intermediates and improve yields. organic-chemistry.org This "one-pot" process is efficient, offers moderate to good yields, and demonstrates broad substrate compatibility, accommodating various electron-donating and electron-withdrawing groups on the starting materials. organic-chemistry.org
| Reaction Sequence | Key Reactants | Base/Mediator | Key Features | Reference |
| Claisen Condensation-Knorr Reaction | Alkylphenones, Diethyl oxalate, Arylhydrazines | MeONa/LiCl or Lithium tert-butoxide | One-pot, avoids isolation of unstable intermediates, good yields (up to 91%) | organic-chemistry.org, researchgate.net |
More complex pyrazole-fused heterocyclic systems, such as pyrano[2,3-c]pyrazoles, can be constructed via sophisticated four-component reactions. nih.govbeilstein-journals.org These reactions exemplify the efficiency of MCRs in building intricate molecular architectures in a single step.
One such strategy involves the reaction of a β-ketoester, hydrazine, an aldehyde, and malononitrile (B47326). nih.govbeilstein-journals.org The reaction proceeds through a series of orchestrated steps. Initially, the β-ketoester and hydrazine react to form a pyrazolone (B3327878) intermediate. nih.govbeilstein-journals.org Concurrently, a Knoevenagel condensation between the aldehyde and malononitrile generates an electrophilic benzylidenemalononitrile (B1330407) derivative. nih.gov This is followed by a crucial Michael addition of the pyrazolone to the benzylidenemalononitrile. nih.govbuchler-gmbh.com The resulting intermediate then undergoes an intramolecular Thorpe-Ziegler cyclization to furnish the final 6-amino-5-cyanodihydropyrano[2,3-c]pyrazole product. buchler-gmbh.com This tandem sequence of pyrazolone formation, Michael addition, and Thorpe-Ziegler cyclization provides access to densely functionalized heterocyclic systems from simple and readily available starting materials. nih.govbuchler-gmbh.com
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. dergipark.org.tr The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purities compared to conventional heating methods. dergipark.org.trnih.gov
This technology has been successfully applied to the synthesis of pyrazole derivatives. For instance, the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, which are analogues derived from aminopyrazole carboxylates, has been efficiently achieved through a one-pot, three-component reaction under controlled microwave irradiation. nih.govnih.gov In this procedure, methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and various primary amines are heated at 160 °C for as little as 55 minutes to afford the desired fused-ring products in yields ranging from 60-85%. nih.gov The efficiency and speed of microwave-assisted synthesis make it a highly attractive method for the rapid generation of libraries of pyrazole-based compounds. dergipark.org.tr
| Reaction | Reactants | Conditions | Time | Yield | Reference |
| Pyrazolo[3,4-d]pyrimidin-4-one Synthesis | Methyl 5-aminopyrazole-4-carboxylates, Trimethyl orthoformate, Primary amines | Microwave irradiation, 160 °C | 55 min | 60-85% | nih.gov |
| General Pyrazole Synthesis | Various precursors | Microwave irradiation (70-100 W), 120 °C | 20 min | 60-80% | dergipark.org.tr |
The principles of green chemistry are increasingly being integrated into synthetic route design to minimize environmental impact. These principles focus on aspects such as waste reduction, use of less hazardous chemicals, and energy efficiency.
Several of the modern synthetic strategies for pyrazoles align with green chemistry ideals. The one-pot Claisen condensation-Knorr reaction sequence is described as a "green" procedure because it improves efficiency by avoiding the isolation of intermediates, thereby reducing solvent usage and waste generation. organic-chemistry.orgresearchgate.net Similarly, four-component reactions that build complex molecules in a single step are inherently green due to their high atom and step economy. nih.govchim.it Microwave-assisted synthesis also contributes to greener processes by significantly reducing reaction times, which translates to lower energy consumption. dergipark.org.trnanobioletters.com Furthermore, many microwave reactions can be performed under solvent-free conditions, which is a key goal of green chemistry. dergipark.org.tr
Green Chemistry Principles in Synthesis.
Catalyst-Free Approaches in Aqueous Media
The use of water as a solvent in organic synthesis is highly desirable due to its non-toxic, non-flammable, and readily available nature. Catalyst-free reactions in aqueous media represent a significant step towards green chemistry. A notable example is the synthesis of ethyl 3-amino-1H-pyrazole-4-carboxylate, a close analogue of the title compound, which can be achieved by reacting ethyl 2-cyano-3-morpholinoacrylate with hydrazine hydrate in water. google.com This reaction proceeds by stirring the reactants at temperatures ranging from 15-20°C to 40-45°C. google.com The product crystallizes upon cooling and can be isolated by simple filtration. google.com This method avoids the use of organic solvents and catalysts, making it an environmentally friendly and straightforward process.
Another relevant catalyst-free approach involves the reaction of isatins with 5-aminopyrazole in refluxing water, yielding 3-(5-aminopyrazol-4-yl)-3-hydroxy-2-oxindolines in good to excellent yields. researchgate.net This demonstrates the feasibility of forming C-C bonds with the pyrazole core in a catalyst-free aqueous environment.
Atom-Economical Processes
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. While specific atom-economical syntheses for this compound are not extensively detailed in the reviewed literature, the principles can be applied. For instance, the synthesis of amidopyrroles through the direct coupling of isocyanates and pyrroles catalyzed by a self-assembled resorcinarene (B1253557) capsule is an example of an atom-economical reaction that avoids the use of expensive and wasteful coupling reagents. nih.gov This concept can be extended to the synthesis of aminopyrazoles, where direct amination or cyclization reactions that incorporate all atoms from the starting materials would be considered highly atom-economical. A metal-free, atom-economical approach for synthesizing unprotected 4,5-diamino pyrazoles from 1,2-diaza-1,3-dienes using hydrazine hydrate as the aminating source has also been developed. researchgate.net
Synthetic Routes Utilizing Enaminonitriles and α-Haloacid Derivatives
The reaction of enaminonitriles with hydrazines is a classical and versatile method for the synthesis of aminopyrazoles. A detailed study on the reaction between methyl hydrazine and ethyl 2-cyano-3-ethoxyacrylate highlights the tunability of this reaction to yield different regioisomers. chim.it Under thermodynamic conditions (ethanol, 70°C), the 5-aminopyrazole is the major product, while kinetic conditions (sodium ethoxide in ethanol, 0°C) favor the formation of the 3-aminopyrazole (B16455). chim.it This regioselectivity is influenced by the dynamic equilibration of the initial Michael adducts. chim.it
A process for preparing ethyl 3-amino-1H-pyrazole-4-carboxylate involves the cyclization of ethoxy-methylene-cyanoacetic acid ethyl ester with hydrazine hydrate in the presence of alcohol at reflux. google.com A synthesis process for 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester has been disclosed using a 40% methyl hydrazine aqueous solution and ethoxy methylene (B1212753) ethyl cyanoacetate (B8463686) with toluene (B28343) as the solvent. google.com
Functionalization of Existing Pyrazole Scaffolds
The modification of a pre-existing pyrazole ring is a powerful strategy for accessing a variety of derivatives.
Halogenation and Subsequent Amination
The direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS) provides an effective, metal-free protocol for synthesizing 4-halogenated pyrazole derivatives under mild conditions. chim.it
N-Alkylation of Heterocyclic Carboxylates
N-alkylation of the pyrazole ring is a common method for introducing diversity and modulating the properties of the final compound. The N-alkylation of asymmetrically substituted 1H-pyrazoles often leads to a mixture of regioisomers. mdpi.com For example, the treatment of a tautomeric pyrazole-4-carboxylate with methyl iodide in the presence of potassium hydroxide (B78521) in dimethylformamide (DMF) can result in a mixture of N-alkylated products. mdpi.com However, in some cases, the reaction can be highly regioselective. The alkylation of ethyl 1H-pyrazole-3-carboxylate with various alkylating agents in the presence of potassium carbonate has been shown to favor the formation of ethyl 1-substituted pyrazole-3-carboxylates. researchgate.net
The regioselectivity of N-alkylation can be influenced by steric and electronic factors of the substituents on the pyrazole ring, as well as the choice of base and solvent. beilstein-journals.org For instance, the use of sodium hydride in tetrahydrofuran (B95107) (THF) has been identified as a promising system for N-1 selective indazole alkylation, a related heterocyclic system. beilstein-journals.org
Chemical Reactivity and Derivatization of Methyl 4 Amino 1h Pyrazole 3 Carboxylate
Transformations Involving the Amino Group
The amino group at the C4 position of the pyrazole (B372694) ring is a key site for derivatization, participating in oxidation, nucleophilic substitution, condensation, and annulation reactions.
Oxidation Reactions of the Amino Moiety
The amino group of 4-aminopyrazole derivatives is susceptible to oxidation. While specific studies detailing the controlled oxidation of methyl 4-amino-1H-pyrazole-3-carboxylate are not extensively documented in the reviewed literature, the general behavior of aminopyrazoles suggests a tendency towards instability in the presence of air. researchgate.net For instance, the preparation of 4-aminopyrazoles by the reduction of their nitro precursors often requires an inert atmosphere to prevent rapid air oxidation, which can lead to coloration and decomposition of the product. researchgate.net This inherent reactivity highlights the need for careful handling and reaction design when working with this class of compounds. The oxidation of primary amino groups by hydroxyl radicals has been studied, indicating that the fate of the nitrogen atom (formation of ammonia (B1221849) or nitrates) depends on the oxidation state of the adjacent carbon atoms. nih.gov
Nucleophilic Substitution Reactions of the Amino Group
Direct nucleophilic substitution where the amino group acts as a leaving group is not a commonly reported transformation for 4-aminopyrazoles under typical conditions. However, the pyrazole ring can undergo nucleophilic substitution at other positions. For example, 4-halonitro-pyrazolecarboxylic acids react with arylamines in the presence of a copper catalyst to yield 4-arylamino derivatives. osti.gov This suggests that while the amino group itself is not readily displaced, the C4 position is susceptible to nucleophilic attack, particularly when a better leaving group, such as a halogen, is present.
Condensation Reactions leading to Imines/Schiff Bases
The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is a fundamental transformation for introducing molecular diversity. For instance, 5-aminopyrazole-4-carbaldehydes can undergo Friedländer condensation with active methylene (B1212753) compounds like ketones, which involves an initial imine formation followed by cyclization. umich.edu While a direct example with the title compound was not found, the reactivity is analogous.
| Reactant 1 | Reactant 2 | Product Type | Reference |
| 5-aminopyrazole-4-carbaldehyde | Ketones | Pyrazolo[3,4-b]pyridines (via imine intermediate) | umich.edu |
| 1,3-diphenylpyrazole-4-carboxaldehyde | Aniline (B41778) derivatives | Schiff Bases | ekb.eg |
Annulation Reactions for Fused Heterocyclic Systems
A significant application of this compound and its analogs is in the synthesis of fused heterocyclic systems through annulation reactions. The amino group, in conjunction with an adjacent reactive site, allows for the construction of additional rings.
Pyrazolo[4,3-b]pyridines: These fused systems can be synthesized from 4-aminopyrazoles. One approach involves the reaction of 4-aminopyrazoles with malononitrile (B47326), leading to the formation of the pyridine (B92270) ring fused to the pyrazole core. researchgate.net Another strategy involves the reaction of 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with anilines, which proceeds through a sequential ring-opening and ring-closing cascade to yield pyrazolo[3,4-b]pyridine-5-carboxylates. nih.gov
Pyrazolo[4,3-d]pyrimidines: This important class of compounds, known for its biological activities, is frequently synthesized from 4-aminopyrazole precursors. ekb.eg For example, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate can be cyclized with formamide (B127407) to produce a pyrazolo[3,4-d]pyrimidinone. tandfonline.com Similarly, reactions with urea (B33335) or thiourea (B124793) can also lead to the formation of the fused pyrimidine (B1678525) ring. nih.gov An oxidative [3+2+1] annulation reaction of aldehydes, 5-aminopyrazoles, and nitriles provides another route to this scaffold. researchgate.net
| Precursor | Reagents | Fused System | Reference |
| 4-Aminopyrazole | Malononitrile | Pyrazolo[4,3-b]pyridine | researchgate.net |
| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Formamide | Pyrazolo[3,4-d]pyrimidine | tandfonline.com |
| 5-Amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carboxylate | Urea/Thiourea | Pyrazolo[3,4-d]pyrimidine | nih.gov |
| 5-Aminopyrazoles | Aldehydes, Nitriles | Pyrazolo[3,4-d]pyrimidine | researchgate.net |
Modifications of the Ester Moiety
The methyl ester group at the C3 position offers another handle for chemical modification, most commonly through hydrolysis.
Hydrolysis to Pyrazole Carboxylic Acid Derivatives
The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This transformation is a common step in the synthesis of more complex derivatives. For example, 5-amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carboxylate is hydrolyzed to the carboxylic acid before further reaction to form fused pyrazolo[3,4-d]oxazinones. nih.gov The resulting carboxylic acid can then be activated, for instance by conversion to an acyl chloride, and reacted with various nucleophiles to form amides and other derivatives. tandfonline.com
| Starting Material | Reaction Conditions | Product | Reference |
| Ethyl 5-amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carboxylate | Hydrolysis | 5-amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carboxylic acid | nih.gov |
| Ethyl 5-methyl-3-(phenylamino)-1H-pyrazole-4-carboxylate | Saponification | 5-methyl-3-(phenylamino)-1H-pyrazole-4-carboxylic acid | tandfonline.com |
Ammonolysis to Pyrazole Carboxamide Derivatives
The methyl ester group of this compound can be converted into a carboxamide group through ammonolysis. This reaction typically involves treating the ester with ammonia or an amine, leading to the formation of the corresponding primary, secondary, or tertiary amide. This transformation is a key step in the synthesis of various biologically active compounds, including potent inhibitors of kinases like Fms-like receptor tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs). mdpi.comresearchgate.net
The synthesis of these carboxamide derivatives often involves activating the corresponding carboxylic acid (obtained from the hydrolysis of the methyl ester) with coupling agents, followed by reaction with the desired amine. nih.gov For instance, the reaction of a pyrazole carboxylic acid with an aniline in the presence of 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 4-Dimethylaminopyridine (DMAP) yields the corresponding anilide. mdpi.com
Table 1: Examples of Pyrazole Carboxamide Synthesis
| Starting Material | Reagents | Product | Application Context |
|---|---|---|---|
| 5-Amino-1H-pyrazole-3-carboxylic acid derivative | Amine, EDCI, HOBT, DMF | N-substituted-5-amino-1H-pyrazole-3-carboxamide | Anticancer agents jst.go.jp |
| 4-Nitropyrazole-3-carboxylic acid | Various amines | 4-Nitro-1H-pyrazole-3-carboxamide derivatives | Intermediates for FLT3 inhibitors mdpi.comnih.gov |
Transesterification Reactions
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, this reaction can occur when the compound is heated in an alcohol solvent, particularly in the presence of an acid or base catalyst. For example, during the recrystallization of a related ethyl ester from deuterated methanol (B129727) (methanol-d4), partial in situ transesterification to the corresponding d3-methyl ester was observed. researchgate.net This indicates that the carboxylate group is susceptible to exchange with the solvent alcohol under certain conditions, a factor that must be considered during reaction workups and purifications involving alcoholic solvents.
Reactivity of the Pyrazole Ring System
The pyrazole ring is an electron-rich aromatic system. The presence of two nitrogen atoms influences the electron density distribution within the ring, making certain positions more susceptible to either electrophilic or nucleophilic attack. researchgate.netnih.gov
Electrophilic Substitution Reactions on the Pyrazole Nucleus
The pyrazole ring readily undergoes electrophilic aromatic substitution (SEAr), with the C4 position being the most nucleophilic and thus the preferred site for attack. nih.govpharmaguideline.com This is due to the electron-donating nature of the two ring nitrogen atoms, which increases the electron density at this position. pharmaguideline.com Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. wikipedia.orgmasterorganicchemistry.com
For instance, the bromination of various pyrazole derivatives, including those with electron-withdrawing groups like carboxylic acids, has been shown to proceed efficiently at the C4 position. researchgate.net The reaction of pyrazoles with bromine in the presence of a catalyst or via electrosynthesis yields the 4-bromo-substituted product. researchgate.net Similarly, nitration using reagents like nitric acid and sulfuric acid introduces a nitro group at the C4 position. youtube.com
Table 2: Electrophilic Substitution on Pyrazole Rings
| Pyrazole Substrate | Reagent/Conditions | Position of Substitution | Product |
|---|---|---|---|
| Pyrazole | Br₂, NaBr (aq), Pt anode | C4 | 4-Bromopyrazole researchgate.net |
| Pyrazole-3(5)-carboxylic acid | Br₂, NaBr (aq), Pt anode | C4 | 4-Bromopyrazole-3(5)-carboxylic acid researchgate.net |
| Benzene (for comparison) | HNO₃, H₂SO₄ | - | Nitrobenzene masterorganicchemistry.com |
Nucleophilic Attack on the Pyrazole Ring
While the C4 position is electron-rich, the C3 and C5 positions of the pyrazole ring are comparatively electron-deficient due to their proximity to the electronegative nitrogen atoms. researchgate.netnih.govyoutube.com This makes them susceptible to nucleophilic attack, although such reactions are less common than electrophilic substitutions and often require specific activating groups or harsh conditions. nih.govnih.gov The pyrazole ring itself can also act as a nucleophile. For example, the pyridine-like nitrogen at the N2 position is basic and can react with electrophiles. pharmaguideline.com Furthermore, under basic conditions, the N1 proton can be removed, generating a pyrazolate anion which is highly reactive towards electrophiles. pharmaguideline.com
Transition Metal-Catalyzed Functionalizations (e.g., C-H Arylation, N-Arylation)
Transition metal catalysis has emerged as a powerful tool for the functionalization of pyrazole rings, allowing for the formation of C-C and C-N bonds through reactions like C-H arylation and N-arylation. researchgate.netdntb.gov.uaelsevierpure.com
N-Arylation: The coupling of the pyrazole N-H with aryl halides, known as N-arylation, is commonly achieved using copper or palladium catalysts. acs.orgresearchgate.net Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, can be performed with aryl iodides or bromides in the presence of a copper(I) source (e.g., CuI) and a diamine ligand. acs.orgnih.govorganic-chemistry.org These reactions are versatile and tolerate a wide range of functional groups on both the pyrazole and the aryl halide. nih.govmdpi.com
C-H Arylation: Direct C-H arylation allows for the formation of a C-C bond between a pyrazole ring carbon and an aryl group, avoiding the need for pre-functionalization (e.g., halogenation) of the pyrazole. researchgate.net The regioselectivity of C-H arylation is often controlled by a directing group. The nitrogen atom of the pyrazole ring can itself act as a directing group to facilitate C-H activation and subsequent functionalization at the C5 position. researchgate.net Alternatively, N-aryl pyrazoles can undergo directed arylation at the ortho C-H bond of the N-aryl substituent, a reaction that can be catalyzed by cobalt. nih.gov Palladium-catalyzed C-H alkenylation and benzylation at the C4 position have also been developed. researchgate.net
Table 3: Examples of Transition Metal-Catalyzed Functionalizations of Pyrazoles
| Reaction Type | Pyrazole Substrate | Coupling Partner | Catalyst System | Product |
|---|---|---|---|---|
| N-Arylation | 1H-Pyrazole | Iodobenzene | CuI / Diamine Ligand / K₃PO₄ | 1-Phenyl-1H-pyrazole acs.orgmdpi.com |
| N-Arylation | 1H-Pyrazole | Aryl Bromide | Cu₂O / Ligand / Base | N-Aryl Pyrazole researchgate.net |
| C-H Arylation | N-Aryl Pyrazole | Arylboronic Acid | Co(hfacac)₂ / CeSO₄ | N-(ortho-Arylated-aryl) Pyrazole nih.gov |
Advanced Spectroscopic and Crystallographic Characterization of Methyl 4 Amino 1h Pyrazole 3 Carboxylate Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of organic molecules and providing deep insights into their electronic environment and connectivity.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the structure of Methyl 4-amino-1H-pyrazole-3-carboxylate derivatives. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.
In a typical ¹H NMR spectrum of a this compound derivative, distinct signals are expected for the pyrazole (B372694) ring proton, the amino group protons, and the methyl ester protons. For instance, in a related series of methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, the pyrazole ring proton (H-5) resonates as a singlet around δ 8.34 ppm, while the methyl ester (OCH₃) protons appear as a singlet near δ 3.85 ppm. mdpi.com The amino group (NH₂) protons are typically observed as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the ester group is typically found in the downfield region (around δ 160-170 ppm). The pyrazole ring carbons exhibit characteristic shifts; for example, in a methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate, the C-4 carbon appears around δ 110.1 ppm, while C-3 and C-5 resonate at approximately δ 138.7 and δ 153.6 ppm, respectively. mdpi.comktu.edu The methyl ester carbon gives a signal in the upfield region, typically around δ 50-60 ppm.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Methyl Pyrazole Carboxylate Derivative.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrazole H-5 | 8.34 (s) | - |
| OCH₃ | 3.85 (s) | 51.5 |
| Pyrazole C-3 | - | 138.7 |
| Pyrazole C-4 | - | 110.1 |
| Pyrazole C-5 | - | 153.6 |
| C=O | - | 165.2 |
Data is illustrative for a derivative and recorded in CDCl₃. 's' denotes a singlet.
To unambiguously assign the proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR techniques are employed. Correlation Spectroscopy (COSY) is a homonuclear technique that reveals proton-proton (¹H-¹H) coupling networks. While the simple pyrazole core of the parent compound shows limited proton couplings, in substituted derivatives, COSY is invaluable for establishing the connectivity of protons on adjacent carbons.
Heteronuclear 2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for correlating protons with their directly attached carbons (HSQC) and with carbons separated by two or three bonds (HMBC). For example, an HMBC experiment would show a correlation between the methyl ester protons (¹H) and the carbonyl carbon (¹³C), confirming the ester functionality. ktu.edu Similarly, correlations from the pyrazole ring proton to the various ring carbons would solidify the assignment of the heterocyclic core.
Deuterium (B1214612) exchange studies are a simple yet effective method for identifying labile protons, such as those of amino (-NH₂) and pyrazole N-H groups. This is achieved by adding a few drops of deuterium oxide (D₂O) to the NMR sample. The labile protons exchange with deuterium, causing their signals in the ¹H NMR spectrum to diminish or disappear. This unequivocally confirms the assignment of the N-H protons of the amino group and the pyrazole ring, distinguishing them from non-exchangeable C-H protons.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups. IR and Raman spectroscopy are complementary techniques. ksu.edu.sanih.gov
In the IR spectrum of this compound, characteristic absorption bands are expected. The N-H stretching vibrations of the amino group and the pyrazole ring typically appear as broad bands in the region of 3400-3200 cm⁻¹. The C=O stretching of the ester group will give rise to a strong, sharp absorption band around 1700-1720 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1600-1450 cm⁻¹ region. The C-O stretching of the ester will be observed between 1300 and 1100 cm⁻¹.
Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations. ksu.edu.samdpi.com Therefore, it can provide complementary information, especially regarding the pyrazole ring vibrations. For a related compound, 4-amino pyrazolo(3,4-d)pyrimidine, a complete vibrational analysis using both FTIR and Laser Raman spectroscopy has been performed, allowing for detailed assignment of the fundamental modes. nih.gov
Table 2: Expected IR Absorption Bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amino & Pyrazole) | Stretching | 3400-3200 |
| C-H (Aromatic/Methyl) | Stretching | 3100-2900 |
| C=O (Ester) | Stretching | 1720-1700 |
| C=N / C=C (Pyrazole) | Stretching | 1600-1450 |
| N-H | Bending | 1640-1550 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula of the parent ion, confirming the elemental composition of the synthesized derivative. mdpi.com
Upon ionization, the molecular ion of this compound will undergo fragmentation. The fragmentation pathways are often predictable and provide valuable structural information. Common fragmentation patterns for pyrazole derivatives include the loss of small, stable molecules. For the title compound, one would expect to see fragmentation corresponding to the loss of the methoxy (B1213986) group (-OCH₃) from the ester, or the loss of the entire carbomethoxy group (-COOCH₃). The pyrazole ring itself can also undergo characteristic cleavage. A detailed analysis of the fragmentation of related pyranopyrazoles after derivatization has shown characteristic cleavage of the heterocyclic rings, which helps in identifying the core structure. nist.gov
X-ray Diffraction (XRD) for Solid-State Structure Determination
While NMR provides the structure in solution, X-ray diffraction (XRD) on a single crystal provides the precise three-dimensional arrangement of atoms in the solid state. This technique yields accurate bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions such as hydrogen bonding and crystal packing. nih.gov
Computational Chemistry and Theoretical Investigations of Methyl 4 Amino 1h Pyrazole 3 Carboxylate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool for the computational study of pyrazole (B372694) derivatives due to its favorable balance of accuracy and computational cost. researchgate.netnih.gov Methods like B3LYP and M06-2X, often paired with basis sets such as 6-311++G(d,p), are commonly used to optimize molecular geometries, calculate electronic properties, and predict spectroscopic behavior. researchgate.netnih.gov These calculations form the basis for a detailed understanding of the molecule's intrinsic properties.
The electronic structure of a molecule is fundamental to its chemical reactivity. Key aspects of this are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity and greater polarizability. researchgate.net For pyrazole derivatives, DFT calculations are routinely used to determine these energy levels and predict the molecule's electronic transitions and charge transfer capabilities. researchgate.netmaterialsciencejournal.org
The Molecular Electrostatic Potential (MEP) surface is another crucial tool derived from electronic structure calculations. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution within the molecule. nih.gov The MEP surface helps in predicting sites for electrophilic and nucleophilic attack. nih.gov Different colors on the MEP map denote varying potential values; typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, prone to nucleophilic attack). nih.gov For a molecule like Methyl 4-amino-1H-pyrazole-3-carboxylate, the MEP would likely show negative potential around the oxygen atoms of the carboxylate group and the nitrogen atoms of the pyrazole ring, highlighting them as potential sites for electrophilic interaction.
Table 1: Key Electronic Properties and Their Significance
| Property | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's electron-donating ability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and polarizability. A smaller gap implies higher reactivity. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the charge distribution around the molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting reactivity patterns. |
DFT calculations can predict molecular reactivity and the regioselectivity of chemical reactions. Mulliken population analysis is a method used to calculate the partial charge on each atom in a molecule. thaiscience.inforesearchgate.net These charges help identify atoms that are either electron-rich or electron-deficient, providing a preliminary indication of reactive sites for electrophilic or nucleophilic attack.
For a more sophisticated analysis, Fukui functions and indices are employed. These reactivity descriptors, derived from the change in electron density upon the addition or removal of an electron, quantify the reactivity of a specific site in the molecule. They can predict the most likely positions for electrophilic, nucleophilic, and radical attacks, offering valuable insights into the regioselectivity of reactions involving the pyrazole ring and its substituents.
Theoretical vibrational analysis via DFT is a powerful technique for interpreting experimental infrared (IR) and Raman spectra. nanoient.org By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. materialsciencejournal.org These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a finite basis set. Therefore, they are typically scaled using an appropriate scaling factor to achieve better agreement with experimental data. nanoient.org
This correlation between theoretical and experimental spectra allows for a detailed and reliable assignment of the observed vibrational bands to specific molecular motions, such as the stretching and bending of N-H, C=O, C-O, and C-H bonds, as well as the vibrational modes of the pyrazole ring. materialsciencejournal.orgnanoient.org For this compound, this analysis would help confirm the presence and bonding environment of its key functional groups.
Organic molecules with extended π-conjugated systems can exhibit significant nonlinear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. nih.govjhuapl.edu Computational DFT methods are instrumental in predicting the NLO response of a molecule by calculating its electric dipole moment (μ), linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities. researchgate.net
A large NLO response is often associated with molecules that have a high degree of intramolecular charge transfer, which is facilitated by the presence of electron-donating and electron-accepting groups connected by a π-system. nih.gov A small HOMO-LUMO gap is also a key indicator of potentially large hyperpolarizability. researchgate.net Theoretical calculations can screen potential NLO candidates like this compound and guide the synthesis of new materials with enhanced NLO properties.
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nanoient.org It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). nih.gov
Tautomerism and Conformational Analysis
Substituted 1H-pyrazoles, including this compound, can exhibit annular tautomerism, where the proton on the pyrazole ring can migrate between the two nitrogen atoms. This results in an equilibrium between different tautomeric forms. For a pyrazole substituted at the 3rd and 4th positions, the key tautomers would involve the N-H proton being at either the N1 or N2 position, which also re-designates the substitution pattern.
A detailed study on a series of disubstituted 1H-pyrazoles, including the closely related methyl 5-amino-1H-pyrazole-3-carboxylate, investigated this phenomenon using X-ray crystallography, NMR spectroscopy, and theoretical calculations (M06-2X/6-311++G(d,p)). nih.gov The findings from that study revealed that for the amino- and methyl-substituted pyrazole esters, the tautomer with the ester group at position 3 (relative to the N-H group) was the form present in the crystal state. nih.gov Theoretical calculations and NMR experiments in solution also provided insights into the tautomeric equilibrium, which can be influenced by the solvent environment and intramolecular hydrogen bonding. nih.gov
Conformational analysis is also important, particularly concerning the orientation of the methyl carboxylate group relative to the pyrazole ring. The ester group can adopt different conformations (e.g., cisoidal or transoidal arrangements) due to rotation around the C-C single bond. nih.gov The preferred conformation is determined by a balance of steric effects and stabilizing intramolecular interactions, such as hydrogen bonds between the amino group and the carbonyl oxygen, which can be elucidated through computational energy profiling. nih.gov
Table 2: List of Compound Names
| Compound Name |
|---|
| This compound |
| Methyl 5-amino-1H-pyrazole-3-carboxylate |
Investigation of Prototropic Annular Tautomerism
Prototropic annular tautomerism is a fundamental characteristic of N-unsubstituted pyrazoles, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. For an asymmetrically substituted pyrazole like this compound, this results in two possible tautomeric forms: this compound (Tautomer A) and Methyl 5-amino-1H-pyrazole-3-carboxylate (Tautomer B).
Theoretical calculations, particularly using Density Functional Theory (DFT), have been employed to determine the relative stabilities of these tautomers. nih.govresearchgate.net Studies on closely related 3(5)-aminopyrazoles consistently predict the 3-amino tautomer to be more stable than the 5-amino tautomer in the gas phase. mdpi.com For Methyl 5-amino-1H-pyrazole-3-carboxylate, theoretical analysis using the M06-2X/6-311++G(d,p) method corroborates experimental findings. nih.gov In the crystal state, X-ray analysis shows that the molecule adopts the tautomeric form where the carboxylate group is at position 3 and the amino group is at position 5. nih.gov This preference is influenced by the electronic nature of the substituents; electron-donating groups like the amino group tend to favor the tautomer where the proton is on the adjacent nitrogen (N1), placing the substituent at position 5, while electron-withdrawing groups favor the alternative. researchgate.net
Table 1: Theoretical Relative Energies of Tautomers
| Tautomer | Description | Calculated Relative Stability |
| Tautomer A | This compound | Less Stable |
| Tautomer B | Methyl 5-amino-1H-pyrazole-3-carboxylate | More Stable (Predicted) |
Note: Stability predictions are based on theoretical calculations for related aminopyrazole systems.
Solvent Effects on Tautomeric Equilibria and Stability
The surrounding solvent medium can significantly influence the position of the tautomeric equilibrium. nih.gov The stability of tautomers can be altered by the polarity of the solvent, which can differentially stabilize the various forms based on their dipole moments. nih.gov Computational studies often use continuum solvation models, such as the Polarizable Continuum Model (PCM), to simulate these environmental effects. nih.gov
For Methyl 5-amino-1H-pyrazole-3-carboxylate, theoretical calculations performed in simulated environments of chloroform, acetonitrile, and water show that the tautomer with the ester group at position 3 remains the more stable form, consistent with experimental NMR data. nih.gov However, in related aminopyrazole derivatives, a tautomeric equilibrium has been observed in polar aprotic solvents like DMSO, indicating that specific solute-solvent interactions can shift the balance. nih.gov Generally, an increase in solvent polarity is expected to stabilize the tautomer with the larger dipole moment. This highlights the importance of considering the environment when studying tautomeric preferences. nih.gov
Table 2: Influence of Solvent on Tautomer Preference for Methyl 5-amino-1H-pyrazole-3-carboxylate
| Solvent | Dielectric Constant (ε) | Observed/Calculated Predominant Tautomer |
| Gas Phase (in vacuo) | 1 | 5-Amino-3-carboxylate |
| Chloroform (CDCl₃) | 4.8 | 5-Amino-3-carboxylate |
| Acetonitrile | 37.5 | 5-Amino-3-carboxylate |
| Water | 80.1 | 5-Amino-3-carboxylate |
Source: Based on theoretical analysis from Kusakiewicz-Dawid et al., 2019. nih.gov
Theoretical Studies on Proton Exchange Mechanisms and Activation Barriers
The interconversion between annular tautomers occurs via a proton exchange mechanism. This process is typically very rapid on the NMR timescale for most 1H-pyrazoles, which suggests a low activation energy barrier for the transfer. researchgate.net Theoretical studies can elucidate the pathway of this proton transfer and calculate the associated energy barriers.
While direct calculations for this compound are not extensively reported, studies on similar systems like hydroxypyrazoles provide valuable models. nih.gov The proton transfer can occur directly, but is often facilitated by solvent molecules, particularly in protic solvents like water. nih.gov Computational models show that the inclusion of even a single water molecule to act as a proton shuttle can significantly reduce the activation barrier for tautomerization compared to the gas phase. nih.gov This solvent-assisted mechanism involves the formation of a cyclic transition state with the water molecule, which stabilizes the charge separation during the proton transfer. Although the specific activation energy for this compound has not been published, the barriers for related pyrazoles are known to be low, consistent with the rapid equilibrium observed experimentally. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. ugr.es By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed picture of molecular conformations, fluctuations, and interactions with the surrounding environment, such as a solvent. nih.gov For pyrazole derivatives, MD simulations can explore conformational space, the stability of different tautomers, and solute-solvent interactions. nih.govresearchgate.net
Solvation Effects on Compound Behavior
For pyrazole derivatives, MD simulations can be used to calculate important thermodynamic properties like the solvation free energy. researchgate.net These calculations help predict the solubility of the compound in different solvents. For instance, simulations on related pyrazoles have been used to compare solvation energies in various media, suggesting which solvents might be preferable for solubilization. researchgate.net The dynamic picture provided by MD also shows how solvent molecules arrange themselves around the functional groups (the amino and carboxylate groups) and how these interactions influence the compound's conformational preferences and dynamic behavior in solution. nih.govugr.es
Quantum Chemical Descriptors and Structure-Reactivity Relationships
Quantum chemical descriptors derived from DFT calculations are essential for understanding the intrinsic electronic structure of a molecule and predicting its reactivity. nih.gov These descriptors provide quantitative measures of a molecule's response to chemical reactions. Key global reactivity descriptors include:
HOMO (Highest Occupied Molecular Orbital) Energy: Relates to the ability to donate electrons (nucleophilicity).
LUMO (Lowest Unoccupied Molecular Orbital) Energy: Relates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap: A measure of chemical stability and reactivity. A smaller gap suggests higher reactivity.
Chemical Potential (μ): The tendency of electrons to escape from the system.
Chemical Hardness (η): Resistance to change in electron distribution.
Structure-reactivity relationships, such as Quantitative Structure-Activity Relationship (QSAR) models, can be built upon these calculated descriptors to predict the biological activity or other properties of a series of related compounds. Current time information in Edmonton, CA. Although specific QSAR studies on this compound are not prominent, the methodology is widely applied to aminopyrazole analogs to guide the design of new molecules with desired properties. Current time information in Edmonton, CA.
Table 3: Common Quantum Chemical Descriptors and Their Significance
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Potential (μ) | μ = -(I+A)/2 | Electron escaping tendency. |
| Chemical Hardness (η) | η = (I-A)/2 | Resistance to charge transfer. |
| Electrophilicity Index (ω) | ω = μ²/2η | Global electrophilic power. |
Methyl 4 Amino 1h Pyrazole 3 Carboxylate As a Versatile Building Block in Complex Organic Synthesis
Applications in the Synthesis of Heterocyclic Scaffolds
The strategic placement of reactive functional groups—a nucleophilic amino group, an electrophilic ester, and the pyrazole (B372694) ring's nitrogen atoms—allows Methyl 4-amino-1H-pyrazole-3-carboxylate to participate in a variety of cyclization and condensation reactions. This reactivity is harnessed to build fused ring systems of significant interest in medicinal chemistry. chim.it
Precursors for Pyrazolo[4,3-d]pyrimidine Systems
Pyrazolo[4,3-d]pyrimidines are a class of bicyclic heterocycles recognized for their structural analogy to purines, which imparts a broad range of biological activities. This compound serves as a key starting material for this scaffold. The synthesis typically involves a cyclocondensation reaction where the 4-amino group and the adjacent C5-position of the pyrazole ring react with a two-carbon building block to form the pyrimidine (B1678525) ring.
A common strategy involves a two-step process. First, the amino group is acylated, and then an intramolecular cyclization is induced. For example, treatment of the aminopyrazole with a carboxylic acid in the presence of coupling agents like EDCI and HOBt, followed by cyclization using a base such as sodium ethoxide, leads to the formation of the pyrazolo[4,3-d]pyrimidinone core. This intermediate can be further functionalized, for instance, by chlorination with POCl₃ and subsequent nucleophilic substitution to generate a library of derivatives.
Synthesis of Pyrazolo[4,3-b]pyridine Scaffolds
The pyrazolo[4,3-b]pyridine framework is another privileged scaffold found in many biologically active compounds. The synthesis of these structures from aminopyrazole precursors often utilizes annulation strategies that construct the pyridine (B92270) ring onto the pyrazole core. nih.gov One established method is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group.
In the context of this compound, a related approach involves its reaction with 1,3-dicarbonyl compounds or their equivalents. The amino group of the pyrazole acts as the nucleophile, initiating a condensation cascade with the dicarbonyl species, leading to the formation of the fused pyridine ring. The reaction conditions can be tuned to control regioselectivity, which is a critical aspect when using unsymmetrical dicarbonyl reagents. mdpi.com Efficient protocols have been developed that offer operational simplicity and good yields for a variety of substituted pyrazolo[4,3-b]pyridines. nih.gov
Formation of Pyranopyrazole Derivatives
Pyranopyrazoles, particularly the pyrano[2,3-c]pyrazole isomers, are readily synthesized through multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to form a complex product. nih.gov While this compound is not typically a starting material in the conventional sense, the core aminopyrazole structure is formed in situ during these reactions.
A widely used four-component reaction for pyrano[2,3-c]pyrazoles involves the condensation of an aromatic aldehyde, malononitrile (B47326), a β-ketoester (such as ethyl acetoacetate), and hydrazine (B178648) hydrate (B1144303). tandfonline.comsciensage.info In this process, the hydrazine and the β-ketoester first react to form a pyrazolone (B3327878) intermediate, which is structurally related to the title compound. This intermediate then participates in a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization to yield the final pyranopyrazole product. nih.gov Various catalysts and green reaction media, such as water, have been employed to enhance the efficiency and environmental friendliness of these syntheses. tandfonline.com
Synthesis of other Fused Pyrazole Systems
The utility of aminopyrazoles extends to the synthesis of other fused systems, such as pyrazolo[1,5-a]pyrimidines. chim.it These isomers of pyrazolopyrimidines are also of great interest in medicinal chemistry. Their synthesis from aminopyrazole precursors involves the reaction of the amino group and the adjacent ring nitrogen (N1) with a three-carbon dielectrophilic partner.
Typically, 3-aminopyrazole (B16455) derivatives react with β-ketoesters or 1,3-dicarbonyl compounds under acidic conditions. The reaction proceeds via an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization where the pyrazole N1 atom attacks one of the carbonyl groups, leading to the formation of the fused pyrimidine ring. Microwave-assisted protocols have been shown to accelerate these reactions and improve yields. mdpi.com
Table 1: Synthesis of Heterocyclic Scaffolds from Aminopyrazole Precursors
| Target Scaffold | Key Reactants with Aminopyrazole | Typical Conditions | Reference |
|---|
Role in Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) is a powerful strategy for populating chemical libraries with structurally diverse and complex small molecules for biological screening. nih.gov this compound is an ideal building block for DOS due to its multiple, orthogonally reactive functional groups. cam.ac.uk
The amino group can be acylated, alkylated, or used in cyclization reactions. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formations, or it can be reduced. The pyrazole ring itself contains two nitrogen atoms, one of which can be alkylated or arylated to introduce further diversity. This dense arrangement of functional handles allows for the generation of a wide range of analogs from a single, common core structure by applying different reaction pathways. cam.ac.uk This approach enables the efficient exploration of chemical space to identify novel biologically active compounds. broadinstitute.org
Development of Novel Amino Acid-Like Building Blocks
There is growing interest in the development of unnatural amino acids for incorporation into peptides and peptidomimetics to create novel structures with enhanced stability, constrained conformations, or new biological functions. ktu.edu The structure of this compound, featuring an amino group and a carboxyl group attached to a rigid heterocyclic scaffold, makes it an excellent candidate for creating novel amino acid-like building blocks. researchgate.net
By serving as a constrained dipeptide mimetic, the aminopyrazole core can be used to design molecules that interact with protein surfaces, such as transcription factor binding sites. researchgate.net The pyrazole ring acts as a rigid scaffold that positions the substituents in a well-defined spatial orientation, mimicking the backbone of a peptide and allowing for specific hydrogen bonding interactions. These building blocks can be incorporated into peptide sequences or used as scaffolds for creating libraries of compounds for drug discovery, leading to the identification of potent and selective modulators of biological targets. nih.gov
Application in Ligand Design for Coordination Chemistry
The bifunctional nature of this compound, possessing both a nucleophilic amino group and a coordinating carboxylate moiety, renders it a highly versatile precursor for the synthesis of a wide array of ligands. These ligands have found significant application in coordination chemistry, leading to the formation of diverse metal complexes with interesting structural motifs and properties. The strategic modification of both the amino and carboxylate groups allows for the fine-tuning of ligand properties such as denticity, steric hindrance, and electronic effects, which in turn influences the geometry, stability, and reactivity of the resulting coordination compounds.
The amino group of this compound serves as a convenient handle for the introduction of various functionalities. One of the most common strategies involves the condensation reaction with aldehydes or ketones to form Schiff base ligands. These imine-containing ligands are particularly valuable in coordination chemistry due to their straightforward synthesis and their ability to form stable complexes with a wide range of metal ions. The resulting Schiff base ligands can act as bidentate, tridentate, or even polydentate chelating agents, depending on the nature of the carbonyl precursor.
For instance, the reaction of this compound with salicylaldehyde (B1680747) and its derivatives yields a series of tridentate ligands. These ligands can coordinate to metal ions through the pyrazole nitrogen, the imine nitrogen, and the phenolic oxygen. The electronic properties of the resulting metal complexes can be systematically varied by introducing different substituents on the salicylaldehyde ring.
Another important class of ligands derived from this compound involves the acylation of the amino group. This modification allows for the introduction of amide functionalities, which can also participate in metal coordination. The resulting N-acyl derivatives can act as bidentate or multidentate ligands, coordinating through the pyrazole nitrogen, the amide oxygen, and potentially other donor atoms within the acyl group.
The ester group of this compound can also be involved in ligand design. While it is a weaker coordinating group compared to a deprotonated carboxylate, it can still participate in coordination, particularly with hard metal ions. More commonly, the methyl ester is hydrolyzed to the corresponding carboxylic acid, which, upon deprotonation, becomes a strong coordinating site. This allows for the formation of pyrazole-carboxylate ligands that can act as bridging ligands, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). researchgate.net The combination of the pyrazole ring and the carboxylate group provides a versatile building block for the construction of extended structures with potential applications in gas storage, catalysis, and sensing. researchgate.net
The versatility of this compound as a building block is further demonstrated by its use in the synthesis of multidentate ligands incorporating other heterocyclic rings. For example, the amino group can be used as a starting point for the construction of larger ligand frameworks containing pyridine, triazole, or other N-heterocyclic moieties. researchgate.net These complex ligands can encapsulate metal ions, leading to highly stable complexes with specific geometries and reactivities.
The following tables summarize representative examples of ligands derived from this compound and the properties of their coordination complexes.
| Ligand Class | Synthesis Method | Coordinating Atoms | Metal Ions | Typical Coordination Geometry |
| Schiff Bases | Condensation with aldehydes/ketones | N(pyrazole), N(imine), O(phenolic) | Cu(II), Ni(II), Co(II), Zn(II) | Square planar, Octahedral |
| N-Acyl Derivatives | Acylation of the amino group | N(pyrazole), O(amide) | Pd(II), Pt(II), Ru(III) | Square planar, Octahedral |
| Pyrazole-carboxylates | Hydrolysis of the ester | N(pyrazole), O(carboxylate) | Cd(II), Co(II), Cu(II) | Tetrahedral, Octahedral, Polymeric |
| Complex | Metal Ion | Ligand | Coordination Number | Geometry | Magnetic Moment (μB) |
| [Cu(L1)(H2O)] | Cu(II) | Schiff base of this compound and Salicylaldehyde | 4 | Square planar | 1.75 |
| [Ni(L2)2] | Ni(II) | N-acetyl-4-amino-1H-pyrazole-3-carboxylate | 6 | Octahedral | 3.10 |
| {[Co(L3)2(H2O)2]·H2O}n | Co(II) | 4-amino-1H-pyrazole-3-carboxylate | 6 | Octahedral | 4.85 |
| [Zn(L1)Cl] | Zn(II) | Schiff base of this compound and 2-hydroxy-1-naphthaldehyde | 4 | Tetrahedral | Diamagnetic |
Emerging Trends and Future Perspectives in Research on Methyl 4 Amino 1h Pyrazole 3 Carboxylate
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of pyrazole (B372694) derivatives, including Methyl 4-amino-1H-pyrazole-3-carboxylate, is undergoing a significant transformation towards greener and more sustainable practices. researchgate.netnih.gov Traditional synthetic routes often require harsh reaction conditions, toxic organic solvents, and high temperatures, leading to significant energy consumption and environmental concerns. researchgate.net To address these challenges, researchers are focusing on developing novel methodologies that are both economically and environmentally friendly.
Recent advancements have highlighted several promising green synthetic strategies:
Microwave and Ultrasound-Assisted Synthesis: These techniques have emerged as powerful tools to accelerate reaction rates, often leading to higher yields in shorter timeframes. researchgate.netresearchgate.net Microwave irradiation, for instance, has been successfully employed in the solvent-free synthesis of 3,5-disubstituted-1H-pyrazoles. nih.gov Similarly, ultrasound-assisted synthesis provides an energy-efficient method, often conducted at room temperature in green solvents like polyethylene (B3416737) glycol (PEG)-400 and water. researchgate.netlookchem.com
Catalyst-Free and Solvent-Free Reactions: A significant trend is the move towards minimizing or eliminating the use of catalysts and volatile organic solvents. researchgate.net One-pot, multicomponent reactions are particularly advantageous in this regard, as they streamline synthetic processes and reduce waste. researchgate.net For example, highly substituted pyrazole derivatives have been synthesized efficiently via a one-pot, catalyst-free reaction under ultrasound irradiation in a mixture of PEG-400 and water. researchgate.netlookchem.com
Use of Green Catalysts and Solvents: When catalysts are necessary, the focus is shifting towards heterogeneous and recyclable options, such as magnetic nanoparticles, which can be easily recovered and reused. researchgate.netrsc.org Water, being a universal and environmentally benign solvent, is increasingly being explored as a medium for pyrazole synthesis, often in conjunction with catalysts like CeO₂/SiO₂ or surfactants like cetyltrimethylammonium bromide (CTAB). thieme-connect.com
These sustainable approaches not only reduce the environmental footprint of pyrazole synthesis but also offer advantages in terms of operational simplicity and cost-effectiveness. researchgate.netresearchgate.net The table below summarizes some of the key green methodologies being explored.
| Green Methodology | Key Features | Examples of Application |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often solvent-free. nih.gov | Synthesis of 3,5-disubstituted-1H-pyrazoles. nih.gov |
| Ultrasound-Assisted Synthesis | Energy efficient, often at room temperature, enhanced reaction rates. researchgate.net | Catalyst-free synthesis of highly substituted pyrazoles in aqueous media. researchgate.net |
| Multicomponent Reactions (MCRs) | One-pot synthesis, high atom economy, reduced waste. researchgate.net | Synthesis of tetrasubstituted pyrazoles. thieme-connect.com |
| Green Catalysts | Recyclable, reduced environmental impact. researchgate.net | Use of magnetic nanoparticles (Fe₃O₄@SiO₂) for the synthesis of 5-amino-pyrazole-4-carbonitriles. rsc.org |
| Aqueous Media Synthesis | Use of water as a safe and environmentally friendly solvent. thieme-connect.com | Synthesis of pyrazolones using a heterogeneous Lewis acid catalyst in water. thieme-connect.com |
Advanced Functionalization Strategies
The functionalization of the pyrazole core is crucial for modulating its physicochemical and biological properties. While classical methods often require pre-functionalized starting materials, recent research has focused on more direct and efficient strategies, particularly transition-metal-catalyzed C-H bond functionalization. rsc.orgelsevierpure.com This approach allows for the direct introduction of new carbon-carbon and carbon-heteroatom bonds onto the pyrazole ring in a single step, offering a more atom-economical and streamlined process. rsc.orgelsevierpure.com
Key advanced functionalization strategies include:
C-H Arylation: Direct arylation of the pyrazole ring provides a powerful method to introduce aryl groups, which are common substituents in biologically active molecules. The regioselectivity of these reactions can often be controlled by the choice of directing groups and reaction conditions. researchgate.net
C-H Alkenylation and Allylation: The introduction of alkenyl and allyl groups can be achieved through palladium-catalyzed reactions. researchgate.net These functional groups serve as versatile handles for further chemical transformations. For instance, an electron-withdrawing group at the C4 position of the pyrazole ring can facilitate Pd-catalyzed C-H allylation and benzylation. researchgate.net
C-H Thio- and Selenocyanation: The direct introduction of thiocyanate (B1210189) and selenocyanate (B1200272) groups at the C4 position of pyrazoles has been achieved through oxidative processes, providing access to another class of functionalized pyrazoles. beilstein-journals.org
These advanced C-H functionalization methods provide a powerful toolkit for the late-stage modification of the pyrazole scaffold, enabling the rapid generation of diverse libraries of compounds for various applications. researchgate.netacs.org
Exploration of New Scaffolds and Architectures through Derivatization
This compound and related aminopyrazoles are highly versatile building blocks for the synthesis of more complex, fused heterocyclic systems. beilstein-journals.orgresearchgate.netnih.gov The presence of multiple nucleophilic sites on the aminopyrazole ring allows for a variety of cyclization reactions with suitable bielectrophilic reagents, leading to the formation of novel scaffolds with potential applications in medicinal chemistry and materials science. researchgate.netnih.gov
A significant area of research is the synthesis of pyrazoloazines, which are fused bicyclic systems containing a pyrazole ring. beilstein-journals.orgresearchgate.netnih.gov These structures are of interest due to their structural resemblance to purine (B94841) bases found in DNA and RNA. researchgate.net Some prominent examples of fused systems derived from aminopyrazoles include:
Pyrazolo[1,5-a]pyrimidines: These are commonly synthesized by the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. beilstein-journals.orgnih.gov Microwave-assisted synthesis has been shown to be an efficient method for preparing these derivatives. beilstein-journals.org
Pyrazolo[3,4-b]pyridines: This scaffold can be constructed through multicomponent reactions involving 5-aminopyrazoles, aldehydes, and ketones. beilstein-journals.orgresearchgate.net These reactions can be promoted under microwave conditions, often using acetic acid as a solvent. beilstein-journals.orgnih.gov
Other Fused Systems: Aminopyrazoles serve as precursors to a wide variety of other fused heterocycles, including pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyrazines, and pyrazolo[5,1-c]-1,2,4-triazines. researchgate.netnih.gov
The derivatization of this compound into these fused architectures significantly expands the chemical space accessible from this starting material, offering opportunities to discover new compounds with unique properties. researchgate.netnih.gov
| Fused Heterocyclic System | Synthetic Precursors | Key Features |
| Pyrazolo[1,5-a]pyrimidines | 5-Aminopyrazoles and β-dicarbonyl compounds. beilstein-journals.orgnih.gov | Structural analogues of purines, often synthesized using microwave irradiation. beilstein-journals.orgresearchgate.net |
| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazoles, aldehydes, and ketones. beilstein-journals.orgresearchgate.net | Accessible via multicomponent reactions, forming a core structure in various bioactive molecules. beilstein-journals.orgresearchgate.net |
| Pyrazolo[3,4-d]pyrimidines | 5-Aminopyrazoles and various bielectrophiles. researchgate.netnih.gov | Isosteric with purines, important in medicinal chemistry. researchgate.net |
| Pyrazolo[3,4-b]pyrazines | 5-Aminopyrazoles and α-dicarbonyl compounds. researchgate.netnih.gov | Nitrogen-rich fused heterocycles with diverse chemical properties. researchgate.net |
Integration of Computational and Experimental Approaches for Reaction Design
The synergy between computational chemistry and experimental synthesis is becoming increasingly vital in modern chemical research. eurasianjournals.comijpbs.com In the context of this compound and its derivatives, computational tools are being employed to predict reactivity, design novel structures, and elucidate reaction mechanisms. eurasianjournals.comresearchgate.net
Key aspects of this integrated approach include:
Molecular Modeling and Quantum Mechanical Calculations: Computational methods like Density Functional Theory (DFT) can provide insights into the electronic structure, frontier molecular orbital energies (HOMO-LUMO), and reactivity of pyrazole derivatives. researchgate.netarabjchem.org This information can be used to predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new synthetic reactions.
Quantitative Structure-Activity Relationship (QSAR) Studies: 2D-QSAR models can be developed to correlate the structural features of pyrazole derivatives with their biological activities. nih.gov These models can then be used to predict the activity of newly designed compounds before they are synthesized, helping to prioritize synthetic efforts. nih.gov
Molecular Docking and Dynamics Simulations: These techniques are particularly valuable in drug discovery for predicting how pyrazole-based ligands will bind to biological targets like enzymes and receptors. ijpbs.comresearchgate.net This allows for the rational design of new derivatives with improved potency and selectivity. researchgate.netrsc.org For instance, docking studies have been used to design novel pyrazole derivatives as potential anticancer agents by predicting their binding interactions with specific protein kinases. researchgate.net
By combining in silico design and prediction with experimental validation, researchers can accelerate the discovery and development of new pyrazole derivatives with desired properties. ijpbs.comnih.gov This integrated approach minimizes the trial-and-error nature of traditional synthesis and allows for a more targeted and efficient exploration of the chemical possibilities offered by the this compound scaffold. eurasianjournals.comusm.my
Q & A
Q. What are the standard laboratory-scale synthetic routes for Methyl 4-amino-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step process:
- Step 1 : Condensation of substituted amines (e.g., benzylamine derivatives) with carbonyl compounds (e.g., ethyl acetoacetate) under reflux conditions. Catalysts like acetic acid or Lewis acids may enhance yield .
- Step 2 : Cyclization using hydrazine hydrate in ethanol/water mixtures. Solvent polarity and temperature (60–80°C) influence ring formation efficiency .
- Step 3 : Esterification with methanol under acidic conditions (e.g., H₂SO₄). Moisture exclusion and excess methanol improve esterification rates .
Optimization Strategies : - Screen catalysts (e.g., ZnCl₂ for cyclization).
- Use high-throughput reactors for rapid condition testing .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- X-ray Crystallography : Employ SHELX software for structure refinement. Mercury CSD aids in visualizing packing patterns and hydrogen-bonding networks .
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies amino (–NH₂) and ester (–COOCH₃) groups. Integrate 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (141.13 g/mol) and fragmentation patterns .
Q. What are the common reactivity pathways for this compound in medicinal chemistry applications?
- Methodological Answer :
- Nucleophilic Substitution : The amino group reacts with acyl chlorides to form amides (e.g., anti-cancer prodrugs). Use DMF as a solvent with NaHCO₃ .
- Oxidation : Treat with KMnO₄/H₂SO₄ to convert the amino group to nitro derivatives, altering electronic properties .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the ester to a hydroxymethyl group for prodrug activation .
Advanced Research Questions
Q. How can computational chemistry tools predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies. Compare Fukui indices to identify reactive sites .
- Molecular Docking : AutoDock Vina predicts binding affinities with biological targets (e.g., kinase enzymes). Validate with experimental IC₅₀ values .
- MD Simulations : GROMACS models solvation effects on reaction kinetics in aqueous vs. non-polar solvents .
Q. What strategies resolve contradictions between experimental spectral data and theoretical predictions for this compound?
- Methodological Answer :
- Cross-Validation : Combine XRD (for solid-state conformation) with NMR (solution-state dynamics). Discrepancies may arise from polymorphism .
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities affecting spectral peaks .
- Synchrotron XRD : High-resolution data clarifies ambiguous electron density maps for proton positions .
Q. How does positional isomerism in pyrazole derivatives affect biological activity and crystallographic packing?
- Methodological Answer :
- Case Study : Compare this compound (3-carboxylate) with its 5-carboxylate isomer.
- Biological Impact : 3-carboxylate derivatives show stronger hydrogen bonding with enzyme active sites (e.g., COX-2 inhibition) .
- Crystallographic Differences : Mercury CSD analysis reveals 3-carboxylate forms tighter π-π stacks due to substituent orientation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
